YM-53601

説明

準備方法

Synthetic Routes and Reaction Conditions

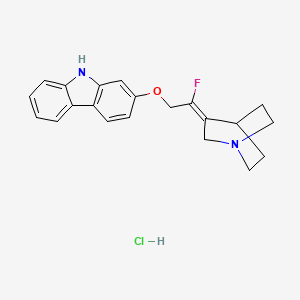

The synthesis of YM-53601 involves the reaction of 2-fluoro-2-(quinuclidin-3-ylidene)ethanol with 9H-carbazole under specific conditions to form the desired product. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the (E)-isomer .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

YM-53601 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide under controlled temperature and pressure .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .

科学的研究の応用

Preclinical Studies and Efficacy

Numerous studies have evaluated the efficacy of YM-53601 in different animal models, including hamsters, guinea pigs, and rhesus monkeys. The following table summarizes key findings from these studies:

| Study Model | Dosage (mg/kg) | Duration | Effect on Non-HDL-C (%) | Effect on Triglycerides (%) |

|---|---|---|---|---|

| Rhesus Monkeys | 50 | 21 days | 37% | Not specified |

| Hamsters (Normal Diet) | 50 | 5 days | Not specified | 81% |

| Hamsters (High-Fat Diet) | 100 | 7 days | Not specified | 73% |

| Rats | 6.25 - 50 | Single dose | Dose-dependent reduction | Significant reduction |

- Rhesus Monkeys : In a study involving rhesus monkeys, this compound significantly reduced plasma non-HDL cholesterol levels by 37% when administered at a dose of 50 mg/kg twice daily for three weeks. This effect was notably greater than that observed with pravastatin, a standard treatment for high cholesterol .

- Hamsters : In hamsters fed a normal diet, this compound achieved an impressive reduction of plasma triglycerides by 81% at a dosage of 50 mg/kg over five days. When subjected to a high-fat diet, the compound still outperformed fenofibrate, another lipid-lowering agent, reducing triglyceride levels by 73% compared to fenofibrate's 53% .

- Rats : A dose-dependent inhibition of cholesterol biosynthesis was observed in rats treated with varying doses of this compound, demonstrating its potential effectiveness across different species .

Clinical Implications

The promising results from preclinical studies suggest that this compound may be effective for human applications, particularly in treating hypertriglyceridemia and hypercholesterolemia without inducing the "escape phenomenon" often seen with HMG-CoA reductase inhibitors like statins. This phenomenon refers to the body's compensatory increase in cholesterol synthesis after prolonged statin use, which this compound appears to mitigate .

Case Studies and Future Directions

As research continues, further clinical trials are necessary to evaluate the long-term safety and efficacy of this compound in humans. The unique mechanism of action and favorable results in animal models support its potential as an alternative or adjunct therapy for patients who do not respond adequately to existing lipid-lowering treatments.

Moreover, ongoing studies are exploring the broader implications of squalene synthase inhibitors in metabolic syndrome and cardiovascular disease management. The ability of this compound to enhance the clearance of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) further emphasizes its therapeutic potential .

作用機序

YM-53601 exerts its effects by inhibiting squalene synthase, an enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene, a key precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol and triglycerides in the liver . This inhibition leads to decreased plasma levels of these lipids, contributing to its hypocholesterolemic and hypotriglyceridemic effects .

類似化合物との比較

Similar Compounds

Pravastatin: An HMG-CoA reductase inhibitor used to lower cholesterol levels.

Fenofibrate: A fibrate used to reduce triglyceride levels.

Uniqueness of YM-53601

This compound is unique in its dual ability to significantly lower both plasma cholesterol and triglyceride levels. Unlike pravastatin, which primarily targets cholesterol, and fenofibrate, which mainly reduces triglycerides, this compound effectively reduces both, making it a versatile lipid-lowering agent .

生物活性

YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel squalene synthase inhibitor that has garnered attention for its potential in lipid-lowering therapies. This compound operates primarily by inhibiting the enzyme squalene synthase, which plays a critical role in cholesterol biosynthesis. The following sections detail the biological activity of this compound, including its effects on cholesterol and triglyceride levels, mechanisms of action, and relevant case studies.

This compound inhibits squalene synthase, leading to reduced cholesterol biosynthesis in various animal models. This inhibition results in decreased plasma levels of total cholesterol and triglycerides. The following mechanisms have been observed:

- Inhibition of Cholesterol Biosynthesis : this compound shows a dose-dependent inhibition of cholesterol synthesis from acetate in rat models, with an effective dose (ED50) of approximately 32 mg/kg .

- Reduction of Plasma Lipids : In studies involving hamsters and rhesus monkeys, this compound significantly reduced non-HDL cholesterol levels by up to 53% compared to control groups .

Efficacy in Animal Models

The efficacy of this compound has been demonstrated across various animal models:

Table 1: Summary of Efficacy Studies

| Animal Model | Dose (mg/kg) | Duration | Non-HDL-C Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|---|

| Guinea Pig | 100 | 14 days | 47 | Not reported |

| Rhesus Monkey | 50 | 21 days | 37 | Not reported |

| Hamster (Normal Diet) | 50 | 5 days | Not reported | 81 |

| Hamster (High-Fat Diet) | 100 | 7 days | Not reported | 73 |

These studies indicate that this compound is effective not only in reducing cholesterol but also in significantly lowering triglyceride levels, particularly in hamsters fed a high-fat diet .

Comparative Studies with Other Lipid-Lowering Agents

This compound has been compared to traditional lipid-lowering agents such as HMG-CoA reductase inhibitors (statins). In head-to-head studies:

- Pravastatin vs. This compound : In rhesus monkeys, this compound was more effective than pravastatin in lowering non-HDL cholesterol levels. While pravastatin showed a reduction of only 33%, this compound achieved a reduction of 37% at equivalent dosages .

Case Studies and Clinical Implications

Research has indicated that this compound may provide advantages over existing treatments for hypercholesterolemia:

- Escape Phenomenon : In a study modeled after the "escape phenomenon" seen with statin therapy—where patients experience a rebound increase in cholesterol levels after initial treatment—this compound maintained its efficacy without inducing this rebound effect over extended treatment periods .

- Impact on Lipoprotein Clearance : this compound has been shown to enhance the clearance rates of LDL and VLDL particles from plasma, suggesting a dual mechanism where it not only reduces synthesis but also promotes the removal of lipoproteins from circulation .

特性

IUPAC Name |

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYVHMBPISIJQ-TVWXOORISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046508 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182959-33-7 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。